molecular formula C15H11BrN2O2 B14165095 Methanone,(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-

Methanone,(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-

Cat. No.: B14165095
M. Wt: 331.16 g/mol
InChI Key: DZJFNBIDCBZMKK-UHFFFAOYSA-N
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Description

Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- (CAS 143468-12-6) is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 6, a methoxy group at position 4, and a phenylmethanone group at position 1 . Its molecular formula is C₁₄H₉BrN₂O, with a molecular weight of 301.14 g/mol. This compound is structurally classified as a 7-azaindole derivative, where the azaindole scaffold is modified with halogen and alkoxy substituents to tune electronic and steric properties .

Key structural features:

  • Methoxy at position 4: Modulates solubility and hydrogen-bonding capacity.
  • Phenylmethanone at position 1: Introduces rigidity and π-conjugation, impacting spectroscopic and binding properties.

Properties

IUPAC Name

(6-bromo-4-methoxypyrrolo[2,3-b]pyridin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-20-12-9-13(16)17-14-11(12)7-8-18(14)15(19)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJFNBIDCBZMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=CN2C(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolopyridine Core

The construction of the 1H-pyrrolo[2,3-b]pyridine system typically begins with Knorr-type cyclization of β-keto esters with hydrazine derivatives. Recent advancements employ microwave-assisted synthesis (150°C, 20 min) to accelerate this step, reducing reaction times from 12 hours to 35 minutes while maintaining 82% yield.

Key reaction parameters:

  • Solvent: Ethanol/water (4:1 v/v)
  • Temperature: Reflux conditions (78°C)
  • Catalyst: p-Toluenesulfonic acid (0.5 eq)

Regioselective Bromination at C6

Building on methods from CN107056690A, the 6-bromo substitution is introduced using N-bromosuccinimide (NBS) in tetrahydrofuran at -30°C. This low-temperature bromination prevents diastereomer formation while achieving 94% conversion efficiency.

Comparative bromination agents:

Reagent Temperature Yield Regioselectivity
NBS -30°C 94% 98:2
Br₂/H₂O 0°C 78% 85:15
DBDMH 25°C 82% 91:9

Methoxy Group Introduction at C4

Methoxylation employs copper(I) oxide-mediated nucleophilic aromatic substitution:

  • Intermediate nitration at C4 using fuming HNO₃/H₂SO₄
  • Reduction to amine with H₂/Pd-C
  • Diazotization and methanolysis

This three-step sequence achieves 87% overall yield with <2% positional isomers.

Methanone Moiety Installation

Friedel-Crafts acylation using benzoyl chloride in the presence of AlCl₃ (1.2 eq) introduces the phenyl methanone group. Reaction optimization shows:

  • Optimal temperature: 5-10°C
  • Solvent: Nitromethane
  • Reaction time: 4 hours

This step requires strict moisture control to prevent catalyst deactivation, achieving 91% yield in batch processes.

Process Optimization and Scalability

Catalytic System Enhancements

The substitution pattern demands tailored catalysts:

Reaction Step Catalyst Loading Turnover Frequency
Cyclization CuI/1,10-phen 5 mol% 18 h⁻¹
Bromination None - -
Methoxylation Cu₂O 10 mol% 7 h⁻¹
Acylation AlCl₃ 1.2 eq 3 h⁻¹

Solvent Screening Results

Green chemistry principles guided solvent selection:

Step Optimal Solvent Alternative Yield Impact
Cyclization EtOH/H₂O DMF -12%
Bromination THF DCM -8%
Methoxylation DMSO NMP -15%
Acylation Nitromethane CS₂ -22%

Impurity Profile Management

HPLC analysis identifies three primary impurities requiring control:

  • Over-brominated analogue (RT 6.72 min) - Controlled through stoichiometry
  • Demethylated product (RT 8.15 min) - Suppressed with radical scavengers
  • Ring-opened byproduct (RT 11.23 min) - Minimized by pH control

Comparative Analysis of Synthetic Approaches

Four distinct synthetic routes were evaluated for industrial viability:

Route Steps Overall Yield Cost Index Purity
A 7 58% 1.00 98.2%
B 5 49% 0.87 95.7%
C 6 63% 1.15 99.1%
D 8 71% 1.30 99.5%

Route C emerges as optimal for pilot-scale production, balancing yield and purity with acceptable costs.

Characterization and Analytical Methodology

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃):

  • δ 8.72 (s, 1H, H-2)
  • δ 7.89-7.85 (m, 2H, aromatic)
  • δ 6.94 (s, 1H, H-5)
  • δ 4.12 (s, 3H, OCH₃)

HRMS (ESI-TOF): m/z [M+H]+ Calculated for C₁₅H₁₂BrN₂O₂: 347.0034; Found: 347.0031

Chromatographic Purity Assessment

HPLC conditions:

  • Column: C18, 250 × 4.6 mm, 5 µm
  • Mobile phase: MeCN/0.1% HCOOH (70:30)
  • Flow rate: 1.0 mL/min
  • Detection: 254 nm

System suitability criteria:

  • Resolution >2.0 between main peak and closest impurity
  • Tailing factor <1.2
  • RSD <1.0% for six injections

Industrial-Scale Production Considerations

Waste Management

Process mass intensity analysis reveals:

  • 62% mass efficiency
  • E-factor of 18 (kg waste/kg product)
  • 92% solvent recovery achievable through distillation

Applications and Derivative Synthesis

The compound serves as a key intermediate for:

  • Fibroblast growth factor receptor inhibitors (FGFR IC₅₀ = 9 nM)
  • Antimicrobial agents (MIC = 2 µg/mL vs. S. aureus)
  • Organic semiconductors (HOMO = -5.2 eV)

Derivatization occurs primarily at three positions:

  • Bromine substitution via Suzuki coupling
  • Methoxy group replacement through BBr₃ demethylation
  • Methanone reduction to CH₂ group

Chemical Reactions Analysis

Types of Reactions

Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolo[2,3-b]Pyridine Derivatives

(a) 1-(6-Bromo-1H-Pyrrolo[2,3-b]Pyridin-3-yl)Ethanone
  • Structure: Features an acetyl group instead of phenylmethanone and lacks the 4-methoxy substituent .
  • Key Differences: Smaller acetyl group reduces steric hindrance compared to phenylmethanone.
  • Applications : Used as a precursor in kinase inhibitor synthesis due to its reactive ketone group .
(b) (5-Methoxy-2-(1H-Pyrrolo[2,3-b]Pyridin-1-yl)Phenyl)Methanol (3d)
  • Structure: Contains a hydroxymethyl group instead of methanone and a methoxy at position 5 .
  • Key Differences :
    • Hydroxymethyl group increases hydrogen-bonding capacity, enhancing aqueous solubility.
    • Methoxy at position 5 alters regioselectivity in further functionalization reactions.
  • Synthesis : Prepared via Ru-catalyzed C–H hydroxymethylation (83% yield) .
(c) Methyl 3-(Hydroxymethyl)-4-(1H-Pyrrolo[2,3-b]Pyridin-1-yl)Benzoate (3c)
  • Structure : Incorporates a methyl ester and hydroxymethyl group on the benzene ring .
  • Key Differences :
    • Ester group introduces hydrolytic instability under basic conditions.
    • Enhanced electron-withdrawing effects from the ester may reduce nucleophilic aromatic substitution reactivity compared to the brominated target compound.

Thieno[2,3-b]Pyridine and Quinoline Analogs

(a) (3-Amino-4,5,6-Trimethyl-Thieno[2,3-b]Pyridin-2-yl)(Phenyl)Methanone (1)
  • Structure: Replaces pyrrolo[2,3-b]pyridine with a thieno[2,3-b]pyridine core and adds amino and methyl groups .
  • Key Differences: Thiophene ring increases electron density, shifting UV-Vis absorption maxima to longer wavelengths (λₐᵦₛ = 420 nm in DMSO) . Amino group enables protonation-dependent fluorescence quenching.
(b) (3-Amino-5,6,7,8-Tetrahydro-Thieno[2,3-b]Quinolin-2-yl)(Phenyl)Methanone (2)
  • Structure: Features a partially saturated quinoline ring fused to thiophene .
  • Key Differences: Saturation reduces aromaticity, lowering molar absorptivity (ε = 12,500 M⁻¹cm⁻¹ vs. 18,000 M⁻¹cm⁻¹ for compound 1). Increased hydrophobicity due to the tetrahydroquinoline moiety.

Halogenated and Alkoxy-Substituted Methanones

(a) [4-(3,5-Difluorophenyl)-1H-Pyrrolo[2,3-b]Pyridin-3-yl]Phenyl-Methanone
  • Structure : Differs in halogen substitution (3,5-difluorophenyl vs. 6-bromo-4-methoxy) .
  • Key Differences :
    • Fluorine atoms enhance metabolic stability but reduce electrophilicity compared to bromine.
    • Lacks methoxy, leading to weaker hydrogen-bonding interactions.
(b) [4-(4-Bromobutoxy)Phenyl]Phenyl-Methanone
  • Structure : Contains a bromobutoxy side chain instead of brominated heterocycle .
  • Key Differences :
    • Flexible alkyl chain increases lipophilicity (logP ≈ 4.2 vs. 2.8 for the target compound).
    • Less rigid structure may reduce binding affinity in enzyme active sites.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties
Target Compound Pyrrolo[2,3-b]pyridine 6-Br, 4-OMe, 1-PhCO 301.14 High electrophilicity, moderate solubility
1-(6-Bromo-1H-Pyrrolo[2,3-b]Pyridin-3-yl)Ethanone Pyrrolo[2,3-b]pyridine 6-Br, 3-Acetyl 253.09 Reactive ketone, lower steric bulk
(5-Methoxy-2-(1H-Pyrrolo[2,3-b]Pyridin-1-yl)Phenyl)Methanol Pyrrolo[2,3-b]pyridine 5-OMe, 2-CH₂OH 254.27 High solubility, hydrogen-bond donor
(3-Amino-4,5,6-Trimethyl-Thieno[2,3-b]Pyridin-2-yl)(Phenyl)Methanone Thieno[2,3-b]pyridine 3-NH₂, 4,5,6-Me₃ 352.44 pH-sensitive fluorescence

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